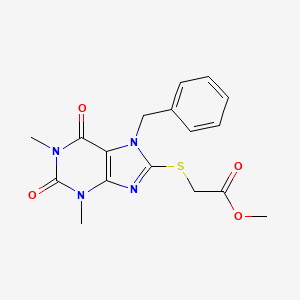

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

Description

Properties

IUPAC Name |

methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-19-14-13(15(23)20(2)17(19)24)21(9-11-7-5-4-6-8-11)16(18-14)26-10-12(22)25-3/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFOGWHVVZPWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Benzyl-1,3-dimethylxanthine

The foundational step involves synthesizing 7-benzyl-1,3-dimethylxanthine through sequential alkylation:

- Methylation of Theobromine : Theobromine (3,7-dimethylxanthine) undergoes N-1 methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 1,3,7-trimethylxanthine.

- Benzylation at N-7 : Selective benzylation is achieved by reacting 1,3-dimethylxanthine with benzyl bromide in acetonitrile under reflux. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves yield to 78%.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | DMF | 80°C | 85% |

| 2 | BnBr, TBAB | CH₃CN | Reflux | 78% |

Thioether Formation at C-8

Chlorination at C-8

The xanthine intermediate is chlorinated using phosphorus oxychloride (POCl₃) under catalytic conditions. A mixture of POCl₃ and N,N-dimethylaniline (10:1) at 110°C for 6 hours affords 8-chloro-7-benzyl-1,3-dimethylxanthine.

Nucleophilic Substitution with Methyl Mercaptoacetate

The chloro group is displaced by methyl mercaptoacetate in a two-phase system:

- Reagents : Methyl mercaptoacetate (1.2 equiv), potassium carbonate (2.0 equiv)

- Solvent : Toluene/water (3:1)

- Conditions : 90°C, 12 hours, argon atmosphere

- Yield : 65% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the thiolate anion attacking the electron-deficient C-8 position. Steric hindrance from the benzyl group necessitates prolonged heating.

Alternative Synthetic Routes

One-Pot Alkylation-Thioetherification

A streamlined approach combines benzylation and thioether formation in a single pot:

- Simultaneous Benzyl and Thioacetate Introduction : Reacting 1,3-dimethylxanthine with benzyl bromide and methyl mercaptoacetate in the presence of cesium carbonate yields the target compound directly.

- Optimized Conditions : DMF solvent at 100°C for 24 hours achieves a 52% yield, though purity requires extensive washing.

Enzymatic Sulfur Incorporation

Recent advances utilize lipase-catalyzed transesterification to attach the sulfanylacetate group. Candida antarctica lipase B (CAL-B) in tert-butanol facilitates selective esterification at 40°C, reducing side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.7 minutes.

Industrial-Scale Production

Supplier Protocols

Merck KGaA synthesizes the compound via the chlorination-thioetherification route, emphasizing cost-effective reagents and continuous flow reactors to enhance throughput. Key parameters include:

Regulatory Considerations

The compound is absent from restricted substance lists (e.g., CommScope’s RSL), ensuring compliance with global chemical regulations.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups under specific conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the purine ring.

Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

1. Dipeptidyl Peptidase IV Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. By inhibiting DPP-IV, the compound enhances insulin secretion and lowers blood glucose levels by preventing the degradation of incretin hormones .

2. Antioxidant Properties

Research indicates that methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases and aging .

3. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. It may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), indicating its usefulness in treating inflammatory conditions .

Therapeutic Applications

1. Diabetes Management

Due to its DPP-IV inhibitory activity, this compound is being explored as a therapeutic agent for managing type 2 diabetes mellitus. Its ability to enhance insulin secretion positions it as a candidate for further clinical development in diabetes care .

2. Cancer Treatment

The compound's potential to modulate cellular pathways makes it a candidate for cancer treatment. Research into its mechanisms reveals that it may affect tumor growth and metastasis through various biochemical pathways .

3. Analgesic and Anti-inflammatory Applications

Studies have demonstrated that derivatives of this compound exhibit analgesic properties superior to traditional pain relievers like acetylsalicylic acid (aspirin). This suggests a potential role in pain management therapies .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Diabetes Model Studies : In vivo studies demonstrated significant reductions in blood glucose levels in diabetic animal models treated with DPP-IV inhibitors derived from this compound .

- Inflammation Studies : Animal models of inflammation showed reduced TNF-α levels when treated with this compound, supporting its anti-inflammatory potential .

- Cancer Research : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Analysis:

- In contrast, the piperazine and azanylpiperidine groups in analogs enhance hydrogen-bonding capacity and basicity, likely improving target engagement . The sulfanylacetamide analog () shares a similar backbone but replaces the ester with an amide, increasing hydrophilicity and stability . Collision Cross Section (CCS) values for the target’s [M+H]+ adduct (183.8 Ų) align closely with its sulfanylacetamide analog (183.8 Ų), suggesting comparable molecular size/shape despite differing terminal functional groups .

- Substitution with a 2-bromophenylmethyl group (azanylpiperidine analog) adds steric bulk and halogen-mediated interactions, which may enhance binding specificity .

Binding and Pharmacological Insights

While the target compound lacks explicit binding data, in silico studies of its piperazine- and azanylpiperidine-containing analogs demonstrate strong agreement between computed poses and crystallographic data, validating their binding architectures . The target’s sulfanylacetate group may confer distinct pharmacokinetic properties:

- Ester vs. Amide : The ester group in the target compound could undergo hydrolysis in vivo to a carboxylic acid, altering solubility and activity. In contrast, the sulfanylacetamide analog’s stability might favor prolonged target residence .

- Piperazine/Azanylpiperidine vs. Sulfanylacetate : The nitrogen-rich substituents in analogs likely facilitate stronger interactions with polar residues in enzyme active sites, whereas the sulfanylacetate may prioritize hydrophobic or thiol-mediated interactions.

Biological Activity

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions starting from purine derivatives. Typically, the synthesis involves:

- Formation of the Purine Core : Condensation of guanine derivatives with benzyl halides.

- Introduction of the Sulfanylacetate Group : Nucleophilic substitution reactions where the purine core reacts with sulfanylacetate derivatives.

The resulting structure includes a purine base with a sulfanyl group attached to an acetate moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that related purine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. This compound may exert anticancer effects by targeting enzymes involved in DNA replication and repair .

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory potential of purine derivatives. For example, compounds with similar structures have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in models of inflammation. This suggests that this compound might also possess anti-inflammatory properties by modulating immune responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for nucleic acid synthesis, thereby affecting cell division and growth.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses or cell signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate?

Synthesis typically involves nucleophilic substitution at the purine C8 position using thiol-containing reagents. Key steps include:

- Alkylation of 7-benzyl-1,3-dimethylxanthine with methyl chloroacetate under basic conditions (e.g., NaH in DMF) to introduce the sulfanylacetate moiety .

- Optimization of reaction parameters (pH 8–9, 50–60°C) to minimize byproducts like disulfide formation .

- Post-synthesis purification via reverse-phase HPLC or column chromatography, as described in assay protocols using sodium 1-octanesulfonate buffer (pH 4.6) and methanol mixtures .

Q. How is the structural identity of this compound verified experimentally?

Characterization methods include:

- NMR : and NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 3.1–3.3 ppm) .

- HRMS : To validate the molecular formula (CHNOS, exact mass 374.4 g/mol) .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H] at 183.8 Ų) via ion mobility spectrometry for comparison with experimental data .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for HPLC, achieving >95% purity .

- Recrystallization : Ethanol/water mixtures (70:30) to remove unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking results and experimental binding assays for this compound?

- Perform molecular dynamics simulations to assess flexibility of the purine core and sulfanylacetate sidechain, which may affect binding to targets like kinases or GPCRs .

- Validate docking poses (e.g., using crystallographic data from PDB) to reconcile discrepancies in predicted vs. observed IC values .

- Cross-reference with analogs (e.g., ethyl ester derivatives) to identify substituent-specific effects on target affinity .

Q. What methodologies optimize the compound’s reaction yield in multi-step syntheses?

- Temperature control : Maintain 60°C during alkylation to balance reactivity and side-product formation .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection in precursor molecules to prevent unwanted nucleophilic attacks .

- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates .

Q. How can advanced analytical techniques clarify its metabolic stability in vitro?

Q. What strategies are recommended for evaluating its potential off-target toxicity?

- In vitro cytotoxicity screening : Use HEK-293 or HepG2 cells to assess IC values and compare with structurally related purines (e.g., 3-methylxanthine derivatives) .

- hERG channel inhibition assays : Patch-clamp studies to evaluate cardiac liability, critical for drug development .

Q. How do structural modifications (e.g., ester vs. amide derivatives) impact biological activity?

- SAR studies : Replace the methyl ester with an amide group (e.g., 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide) to assess changes in solubility and target binding .

- Lipophilicity optimization : Introduce alkyl chains (e.g., hexyl or heptyl groups) to enhance membrane permeability, as seen in analogs with improved CNS penetration .

Q. What chemoinformatics tools are suitable for predicting its ADME properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.